molecular formula C14H8ClN5O2 B8715140 6-(7-chloro-1,8-naphthyridin-2-yl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one CAS No. 55112-92-0

6-(7-chloro-1,8-naphthyridin-2-yl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one

Cat. No.: B8715140
CAS No.: 55112-92-0
M. Wt: 313.70 g/mol
InChI Key: MLZSNSFBRPLAPB-UHFFFAOYSA-N
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Description

6-(7-chloro-1,8-naphthyridin-2-yl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a chloro-substituted naphthyridine ring fused with a pyrrolo-pyrazinone moiety, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(7-chloro-1,8-naphthyridin-2-yl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Ring: The initial step involves the synthesis of the 7-chloro-1,8-naphthyridine ring through a series of cyclization reactions starting from appropriate precursors.

    Formation of the Pyrrolo-Pyrazinone Moiety: The pyrrolo-pyrazinone structure is synthesized separately, often involving the condensation of suitable amines and ketones under controlled conditions.

    Coupling Reaction: The final step involves coupling the naphthyridine ring with the pyrrolo-pyrazinone moiety using a coupling agent such as palladium catalysts under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(7-chloro-1,8-naphthyridin-2-yl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or potassium thiolate under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-(7-chloro-1,8-naphthyridin-2-yl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-(7-chloro-1,8-naphthyridin-2-yl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

    6-(7-Chloro-1,8-naphthyridin-2-yl)-6,7-dihydro-5H-pyrrolo(3,4-b)pyrazin-5-one: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

    6-(7-Chloro-1,8-naphthyridin-2-yl)-7-hydroxy-5H-pyrrolo(3,4-b)pyrazin-5-one: Lacks the dihydro moiety, affecting its stability and interaction with molecular targets.

Uniqueness

The presence of both the hydroxyl group and the dihydro moiety in 6-(7-chloro-1,8-naphthyridin-2-yl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one contributes to its unique chemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets sets it apart from similar compounds.

Properties

CAS No.

55112-92-0

Molecular Formula

C14H8ClN5O2

Molecular Weight

313.70 g/mol

IUPAC Name

6-(7-chloro-1,8-naphthyridin-2-yl)-7-hydroxy-7H-pyrrolo[3,4-b]pyrazin-5-one

InChI

InChI=1S/C14H8ClN5O2/c15-8-3-1-7-2-4-9(19-12(7)18-8)20-13(21)10-11(14(20)22)17-6-5-16-10/h1-6,13,21H

InChI Key

MLZSNSFBRPLAPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=CC(=N2)Cl)N3C(C4=NC=CN=C4C3=O)O

Origin of Product

United States

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